molecular formula C14H16O4 B1237083 Mycorradicin CAS No. 160162-46-9

Mycorradicin

Cat. No. B1237083
CAS RN: 160162-46-9
M. Wt: 248.27 g/mol
InChI Key: UXBCAWHJMZPSBQ-HBPHNZTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mycorradicin is a medium-chain fatty acid.

Scientific Research Applications

Suppression of Oxidative Burst in Cell Cultures

Mycorradicin, a major component of the yellow pigment in maize colonized by arbuscular mycorrhizal fungi, has been studied for its effects on oxidative burst reactions in cell cultures. In a study involving tobacco and alfalfa cell cultures, mycorradicin was found to have no effect on the oxidative burst or alkalinization reactions induced by elicitors (Schröder, Hildebrandt, Bothe, & Niehaus, 2001).

Carotenoid Biosynthesis in Arbuscular Mycorrhizal Roots

Research on Lotus japonicus, a model legume, revealed that mycorradicin levels were unexpectedly high compared to other carotenoid cleavage products. This study suggested that mycorradicin's presence in arbuscular mycorrhizal (AM) roots of various plants might be indicative of activated carotenoid biosynthesis upon mycorrhization, a process that could be independent of detectable levels of mycorradicin (Fester, Wray, Nimtz, & Strack, 2005).

Enhancing Valerenic Acid Accumulation under Stress

A study focusing on Valeriana officinalis L., a medicinal plant, examined the effect of arbuscular mycorrhizal fungi under salinity stress. The study found that mycorrhizal inoculation generally increased salt tolerance, positively affected plant growth, and notably increased valerenic acid production, highlighting the potential use of mycorrhizal technology to enhance growth and augment bioactive compounds production in plants under stress conditions (Amanifar & Toghranegar, 2020).

Stimulation of Carotenoid Metabolism

The development of AM roots correlates with the accumulation of isoprenoids, including mycorradicin. Research has shown a strong stimulation of carotenoid metabolism in such roots, indicating that mycorradicin is synthesized via a C40 precursor carotenoid and that its biosynthesis is induced at least partially at the transcriptional level (Fester et al., 2002).

properties

CAS RN

160162-46-9

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

(2E,4E,6E,8E,10E)-4,9-dimethyldodeca-2,4,6,8,10-pentaenedioic acid

InChI

InChI=1S/C14H16O4/c1-11(7-9-13(15)16)5-3-4-6-12(2)8-10-14(17)18/h3-10H,1-2H3,(H,15,16)(H,17,18)/b4-3+,9-7+,10-8+,11-5+,12-6+

InChI Key

UXBCAWHJMZPSBQ-HBPHNZTASA-N

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C(=O)O)/C)/C=C/C(=O)O

SMILES

CC(=CC=CC=C(C)C=CC(=O)O)C=CC(=O)O

Canonical SMILES

CC(=CC=CC=C(C)C=CC(=O)O)C=CC(=O)O

synonyms

mycorradicin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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